4-fluoro-N-(pyridin-4-yl)benzamide

Catalog No.
S6707613
CAS No.
113204-25-4
M.F
C12H9FN2O
M. Wt
216.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-fluoro-N-(pyridin-4-yl)benzamide

CAS Number

113204-25-4

Product Name

4-fluoro-N-(pyridin-4-yl)benzamide

IUPAC Name

4-fluoro-N-pyridin-4-ylbenzamide

Molecular Formula

C12H9FN2O

Molecular Weight

216.21 g/mol

InChI

InChI=1S/C12H9FN2O/c13-10-3-1-9(2-4-10)12(16)15-11-5-7-14-8-6-11/h1-8H,(H,14,15,16)

InChI Key

DPMZMSGLJJFLMW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=CC=NC=C2)F

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=NC=C2)F

4-fluoro-N-(pyridin-4-yl)benzamide is an aromatic compound characterized by a benzene ring with a fluorine atom at the para position and an amide group linked to a pyridine ring, which also has a nitrogen atom at the para position. Its molecular formula is C13H10FN2O, and it has a molecular weight of approximately 231.23 g/mol. The presence of both the fluorine atom and the nitrogen-containing pyridine ring contributes to its unique chemical properties, making it a subject of interest in medicinal chemistry and drug discovery .

  • Potential respiratory irritation: Aromatic fluorides can be irritating to the respiratory system.
  • Skin and eye irritation: Amides can cause skin and eye irritation.
  • Unknown toxicity: The absence of data necessitates treating the compound as potentially hazardous until further information becomes available.

  • Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles, leading to various derivatives.
  • Oxidation: The amide group can undergo oxidation under certain conditions.
  • Reduction: The compound can be reduced to form corresponding amines.
  • Formation of Quinones: The phenolic part of the molecule can be oxidized to form quinones, which are important intermediates in organic synthesis.

This compound exhibits significant biological activity, particularly as an inhibitor of succinate dehydrogenase (SDH), an enzyme involved in the citric acid cycle. By inhibiting SDH, 4-fluoro-N-(pyridin-4-yl)benzamide disrupts cellular energy metabolism, leading to potential antifungal effects against pathogens such as Valsa mali and Sclerotinia sclerotiorum. Its efficacy is notable, with an effective concentration (EC50) value reported at 0.58 mg/L against these fungi.

The synthesis of 4-fluoro-N-(pyridin-4-yl)benzamide can be achieved through several methods:

  • Condensation Reaction: This method involves the reaction of 4-fluorobenzoyl chloride with 4-aminopyridine under appropriate conditions to yield the desired amide.
  • Reflux Conditions: Typically, the reaction is carried out in solvents like toluene or ethyl acetate at elevated temperatures, followed by purification through column chromatography .
  • Use of Catalysts: Certain metal catalysts may be employed to enhance yields and selectivity during the synthesis process.

4-fluoro-N-(pyridin-4-yl)benzamide has various applications across different fields:

  • Medicinal Chemistry: It is explored for its potential as an antifungal agent due to its inhibitory action on succinate dehydrogenase.
  • Material Science: The compound can be utilized in the development of polymers and materials requiring specific thermal and chemical properties.
  • Pharmaceutical Development: Ongoing research focuses on its role in drug discovery processes targeting metabolic pathways affected by SDH inhibition .

Interaction studies involving 4-fluoro-N-(pyridin-4-yl)benzamide often focus on its binding affinity and inhibitory effects on target enzymes like succinate dehydrogenase. These studies typically utilize techniques such as:

  • Enzyme Kinetics: Assessing how varying concentrations of the compound affect enzyme activity.
  • Molecular Docking Studies: Computational methods are used to predict how well the compound fits into the active site of SDH.
  • In vitro Assays: Laboratory experiments evaluate the antifungal activity against various pathogens, providing insight into its practical applications.

Several compounds share structural similarities with 4-fluoro-N-(pyridin-4-yl)benzamide. Here are some notable comparisons:

Compound NameStructure DetailsUnique Features
4-fluoro-N-(3-hydroxyphenyl)benzamideHydroxyl group at position 3 on benzeneDifferent reactivity due to hydroxyl substitution
N-(4-fluorophenyl)benzamideLacks nitrogen-containing ringSimpler structure; less biological activity
4-chloro-N-(pyridin-2-yl)benzamideChlorine instead of fluorineDifferent electronic properties affecting reactivity
4-bromo-N-(pyridin-2-yl)benzamideBromine substitutionIncreased reactivity compared to fluorine

The uniqueness of 4-fluoro-N-(pyridin-4-yl)benzamide lies in its combination of both a fluorinated aromatic system and a pyridine ring, which enhances its biological activity and potential applications in medicinal chemistry compared to other similar compounds .

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

216.06989108 g/mol

Monoisotopic Mass

216.06989108 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

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